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molecular formula C12H10FN3O B8575635 2-Fluoro-4-(hydroxy(1-methyl-1h-imidazol-5-yl)methyl)benzonitrile CAS No. 222978-26-9

2-Fluoro-4-(hydroxy(1-methyl-1h-imidazol-5-yl)methyl)benzonitrile

Cat. No. B8575635
M. Wt: 231.23 g/mol
InChI Key: BZNJXCYKMJUEKY-UHFFFAOYSA-N
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Patent
US06566385B2

Procedure details

1-Methylimidazole (15.88 mL, 0.199 mol), dissolved in anhydrous THF (500 mL) in flame-dried glassware under Ar, was cooled to −78° C. and treated with n-butyl lithium (1.6M in hexane)(124 mL, 0.199 mol) via syringe. After stirring for 1 hr chlorotriethylsilane (33.4 mL, 0.199 mol) was added and the reaction mixture was left to warm to ambient temperature overnight. The THF was removed in vacuo with gentle warming, and the residue was redissolved in dry THF (500 mL), cooled to −78° C., and treated with sec-butyl lithium (1.3M in cyclohexane) (153 mL, 0.199 mol) dropwise. After 1 hr this solution was cannulated into a solution of 2-fluoro-4-formylbenzonitrile (27 g, 0.181 mol) in THF (200 mL). After 15 min the cooling bath was removed, the mixture was stirred for 2 hr at ambient temperature, then was quenched with saturated NH4Cl solution. After 15 min 10% HCl was added to pH 3. After 0.5 hr the THF was removed in vacuo, the mixture was made basic with solid Na2CO3 and extracted with EtOAc (3×200 mL). The organics were combined, washed with 10% HCl (3×), the aqueous acidic layers combined, made basic with solid Na2CO3, extracted with EtOAc (3×), the organics combined, washed with brine, and dried (MgSO4). Filtration and concentration to dryness gave the title compound.
Quantity
15.88 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step Two
Quantity
33.4 mL
Type
reactant
Reaction Step Three
Quantity
153 mL
Type
reactant
Reaction Step Four
Quantity
27 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.C([Li])CCC.Cl[Si](CC)(CC)CC.C([Li])(CC)C.[F:25][C:26]1[CH:33]=[C:32]([CH:34]=[O:35])[CH:31]=[CH:30][C:27]=1[C:28]#[N:29]>C1COCC1>[F:25][C:26]1[CH:33]=[C:32]([CH:34]([OH:35])[C:6]2[N:2]([CH3:1])[CH:3]=[N:4][CH:5]=2)[CH:31]=[CH:30][C:27]=1[C:28]#[N:29]

Inputs

Step One
Name
Quantity
15.88 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
124 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
33.4 mL
Type
reactant
Smiles
Cl[Si](CC)(CC)CC
Step Four
Name
Quantity
153 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Five
Name
Quantity
27 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo with gentle warming
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in dry THF (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
After 15 min the cooling bath was removed
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was quenched with saturated NH4Cl solution
ADDITION
Type
ADDITION
Details
After 15 min 10% HCl was added to pH 3
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After 0.5 hr the THF was removed in vacuo
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
washed with 10% HCl (3×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)C(C=1N(C=NC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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